![molecular formula C19H11N3O3S3 B2788738 N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-4-oxochromene-3-carboxamide CAS No. 477556-12-0](/img/no-structure.png)

N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-4-oxochromene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

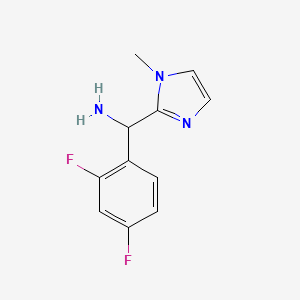

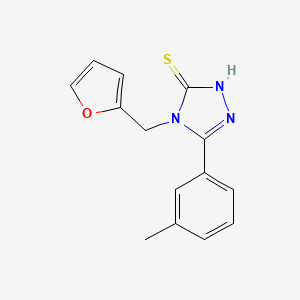

“N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-4-oxochromene-3-carboxamide” is a chemical compound . The presence of the benzothiazole and thiazolo moieties suggests a potential role in targeting enzymes or receptors involved in cellular processes.

Molecular Structure Analysis

The molecular structure of this compound includes benzothiazole and thiazolo moieties, which suggests a potential role in targeting enzymes or receptors involved in cellular processes. The fluorine atoms and the amide group could further influence the molecule’s properties and interactions with biological targets.Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, similar compounds have been evaluated for their biological activity. For instance, thiazolo pyrimidin-7-ones were designed, synthesized, and evaluated as anticancer agents . They demonstrated potent cytotoxicity and topoisomerase I inhibitory activity .Physical And Chemical Properties Analysis

The molecular formula of this compound is C14H8ClN3OS4 . It has an average mass of 397.946 Da and a monoisotopic mass of 396.923859 Da .Aplicaciones Científicas De Investigación

- The thiazolo[3,2-a]pyrimidine scaffold, especially its 2-substituted derivatives, has demonstrated high antitumor activity . Researchers have explored these compounds as potential candidates for anticancer drugs. Their structural similarity to purine allows for effective binding to biological targets.

- These compounds have also shown anti-inflammatory activity . Understanding their mechanisms of action and potential applications in managing inflammatory conditions is an important avenue for research.

Antitumor Activity

Anti-Inflammatory Effects

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of a thiazole derivative with a chromene derivative in the presence of a coupling agent to form the desired compound.", "Starting Materials": [ "2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazole", "4-oxochromene-3-carboxylic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)", "Dimethylformamide (DMF)", "Diethyl ether", "Ethyl acetate", "Methanol" ], "Reaction": [ "Step 1: Synthesis of N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)carboxamide", "2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazole is dissolved in DMF and reacted with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form the activated ester intermediate.", "The activated ester intermediate is then reacted with 4-oxochromene-3-carboxylic acid in DMF to form the desired compound N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)carboxamide.", "Step 2: Synthesis of N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-4-oxochromene-3-carboxamide", "N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)carboxamide is dissolved in DMF and reacted with 4-oxochromene-3-carboxylic acid in the presence of DCC and NHS to form the desired compound N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-4-oxochromene-3-carboxamide.", "The product is then purified by column chromatography using a mixture of ethyl acetate and diethyl ether as the eluent.", "The final product is obtained as a yellow solid and characterized by various spectroscopic techniques." ] } | |

Número CAS |

477556-12-0 |

Fórmula molecular |

C19H11N3O3S3 |

Peso molecular |

425.5 |

Nombre IUPAC |

N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-4-oxochromene-3-carboxamide |

InChI |

InChI=1S/C19H11N3O3S3/c1-26-19-21-12-7-6-11-15(16(12)28-19)27-18(20-11)22-17(24)10-8-25-13-5-3-2-4-9(13)14(10)23/h2-8H,1H3,(H,20,22,24) |

Clave InChI |

ULIDVEWBHBCIGO-UHFFFAOYSA-N |

SMILES |

CSC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)C4=COC5=CC=CC=C5C4=O |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B2788655.png)

![Methyl 2-aminopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2788662.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[7-(3-methoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetamide](/img/structure/B2788663.png)

![N-(2,5-dimethylphenyl)-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2788668.png)

![1-Azabicyclo[2.2.1]heptane-4-carboxamide hydrobromide](/img/structure/B2788673.png)

![N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2788674.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2788675.png)